DL-TBOA - 205309-81-5

DL-TBOA

Catalog Number: EVT-265804
CAS Number: 205309-81-5
Molecular Formula: C11H13NO5
Molecular Weight: 239.227
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

DL-Threo-Beta-Benzyloxyaspartate, also known as DL-TBOA or DL-TBOA, is a synthetic compound developed as a research tool to investigate the role of excitatory amino acid transporters (EAATs) in the nervous system. [, ] These transporters play a crucial role in regulating the levels of glutamate, the primary excitatory neurotransmitter in the mammalian central nervous system. [, ] DL-TBOA is classified as a competitive, non-transportable inhibitor of EAATs, distinguishing it from other compounds that act as substrates for these transporters. [, ] This characteristic makes DL-TBOA particularly valuable for studying the physiological roles of EAATs without interfering with their transport function.

Synthesis Analysis

The synthesis of DL-TBOA is achieved by modifying DL-Threo-Beta-Hydroxyaspartate (DL-THA). [, ] The key difference lies in the replacement of the hydroxyl group in DL-THA with a benzyloxy group in DL-TBOA. [] This substitution is achieved through an etherification reaction using benzyl bromide. [] The resulting compound, DL-TBOA, exhibits enhanced stability in aqueous solutions compared to its benzoyl analog, DL-Threo-Beta-Benzoyloxyaspartate (DL-TBzOAsp), which is prone to ester cleavage or acyl migration. [] This improved stability makes DL-TBOA a more reliable tool for long-term experimental studies.

Mechanism of Action

DL-TBOA exerts its effects by acting as a potent and competitive blocker of excitatory amino acid transporters (EAATs). [, ] Unlike glutamate, which binds to EAATs and is subsequently transported across the cell membrane, DL-TBOA binds to the transporter but is not transported. [, ] This non-transportable nature of DL-TBOA makes it a valuable tool for investigating the physiological roles of EAATs, as it allows researchers to isolate the consequences of inhibiting glutamate uptake without directly altering the transporter's function. [] By blocking EAATs, DL-TBOA prevents the reuptake of glutamate from the synaptic cleft, leading to an increase in extracellular glutamate concentrations. [, , , , ] This increase in glutamate levels can then be studied to understand the downstream effects of altered glutamatergic signaling in various experimental settings.

Applications
  • Investigating the Role of EAATs in Ischemic Brain Injury: Research has shown that DL-TBOA can significantly reduce the ischemia-evoked release of glutamate and aspartate in the cerebral cortex. [] This finding suggests that reversed transport by EAATs, particularly the glial EAAT2 transporter, contributes significantly to the excessive release of these excitatory amino acids during ischemia, a condition known to exacerbate neuronal damage. [] This knowledge is crucial for developing therapeutic strategies aimed at mitigating the harmful effects of stroke and other ischemic brain injuries.
  • Studying Synaptic Transmission and Plasticity: DL-TBOA has been used to investigate the role of EAATs in regulating synaptic transmission and plasticity in the hippocampus. [, , ] Studies have shown that blocking glutamate uptake with DL-TBOA can enhance long-term depression (LTD), a form of synaptic plasticity, by increasing the activation of extrasynaptic NMDA receptors. [] This finding highlights the crucial role of EAATs in maintaining the spatial and temporal dynamics of glutamate signaling, which is essential for normal synaptic function and plasticity.
  • Modeling Neurological Disorders: By inhibiting glutamate uptake, DL-TBOA can induce neuronal hyperexcitability and seizures, mimicking certain aspects of epilepsy and other neurological disorders. [, ] This ability makes DL-TBOA a valuable tool for studying the mechanisms underlying these disorders and for screening potential therapeutic agents. [, ] For instance, research has shown that ketamine, a fast-acting antidepressant, can counteract the effects of increased glutamate induced by DL-TBOA, suggesting a potential mechanism for its therapeutic efficacy. []
  • Understanding Glutamate Homeostasis in the Retina: DL-TBOA has been instrumental in elucidating the role of EAATs in maintaining glutamate homeostasis in the retina. [, ] Studies using DL-TBOA have shown that blocking glutamate uptake can enhance the activity of certain retinal ganglion cells during development, suggesting a role for EAATs in shaping neuronal circuits in the visual system. []
  • Investigating Glutamatergic Signaling in Other Systems: Beyond the nervous system, DL-TBOA has been used to explore the role of glutamatergic signaling in other systems. [] For instance, research has shown that gabapentin, a drug used to treat epilepsy and neuropathic pain, can enhance glutamate release from astrocytes, and this effect can be blocked by DL-TBOA. [] This finding suggests a potential interplay between gabapentin and EAATs in modulating glutamate signaling in astrocytes, which could have implications for understanding its therapeutic mechanisms.
Future Directions
  • Understanding the Role of EAATs in Non-Neuronal Cells: While much of the research has focused on the role of EAATs in neurons and glia, recent evidence suggests that these transporters are also expressed in other cell types. [] Investigating the function of EAATs in these non-neuronal cells could reveal novel physiological roles for glutamate signaling.

DL-threo-β-Hydroxyaspartate (DL-THA)

  • Compound Description: DL-THA is a transportable competitive inhibitor of excitatory amino acid transporters (EAATs) [, , ]. It is structurally similar to L-glutamate and is transported by EAATs, leading to the induction of a transport current and a substrate-dependent chloride flux [, ]. DL-THA has been used to study the reverse operation of glutamate transporters and their role in glutamate release [].
  • Relevance: DL-THA is a close structural analog of DL-TBOA, differing only in the replacement of the benzyloxy group with a hydroxyl group [, ]. Unlike DL-TBOA, which acts as a non-transportable blocker, DL-THA is a transportable substrate for EAATs, making it useful for studying different aspects of glutamate transporter function [, ].

Dihydrokainate (DHKA)

  • Compound Description: DHKA is a competitive inhibitor of EAATs, known for its selectivity towards the EAAT2 subtype []. It blocks EAAT2 at low micromolar concentrations, while higher concentrations are required to block other EAAT subtypes [].
  • Relevance: While both DHKA and DL-TBOA are competitive inhibitors of EAATs, DL-TBOA displays significantly higher potency than DHKA, particularly for EAAT2 []. This difference in potency makes DL-TBOA a more powerful tool for studying EAAT function.

(2S,4R)-4-Methylglutamate (2S4R4MG)

  • Compound Description: 2S4R4MG is a selective blocker of EAAT2, exhibiting high potency for this subtype []. It acts as a substrate for EAAT1 [].

L-trans-Pyrrolidine-2,4-dicarboxylic acid (t-2,4-PDC)

  • Compound Description: t-2,4-PDC is known to block EAAT5 and act as a substrate for EAAT subtypes 1-4 [].
  • Relevance: Unlike DL-TBOA, which is a non-transportable blocker of all EAAT subtypes, t-2,4-PDC exhibits a mixed profile, acting as a blocker for EAAT5 and a substrate for other EAAT subtypes [].

Threo-β-Hydroxyaspartate (THA)

  • Compound Description: THA is a blocker for EAAT5 and a substrate for EAAT subtypes 1-4 []. Notably, it also interacts with N-methyl-D-aspartate receptors (NMDARs) [].
  • Relevance: While both THA and DL-TBOA are blockers of EAAT5, DL-TBOA demonstrates broader blocking activity across all EAAT subtypes and lacks any significant effects on glutamate receptors, unlike THA []. This selectivity profile makes DL-TBOA a more valuable tool for isolating transporter-mediated effects [].

(2S,3S)-3-[3-[4-(Trifluoromethyl)benzoylamino]benzyloxy]aspartate (TFB-TBOA)

  • Compound Description: TFB-TBOA is a potent and selective inhibitor of EAATs []. It exhibits significantly higher potency for EAAT1 and EAAT2 compared to L-TBOA [].
  • Relevance: TFB-TBOA is a structurally related analog of DL-TBOA and L-TBOA, sharing the core benzyloxyaspartate structure. It demonstrates increased potency for EAAT1 and EAAT2 inhibition compared to L-TBOA, highlighting the impact of structural modifications on EAAT subtype selectivity [].

Kainate (KA)

  • Compound Description: KA is a potent agonist of kainate receptors, a subtype of ionotropic glutamate receptors. It exhibits blocking activity on EAAT2 in the low micromolar range, while requiring higher concentrations to block other EAAT subtypes [].
  • Relevance: DL-TBOA and KA share the ability to block EAATs, but DL-TBOA is a more potent blocker, especially for EAAT subtypes other than EAAT2 []. Notably, DL-TBOA does not activate ionotropic glutamate receptors, making it a more selective tool for studying EAATs compared to KA [].

L-Aspartate

  • Compound Description: L-Aspartate is an endogenous excitatory amino acid that acts as a substrate for EAATs, particularly EAAT1 [, ]. It is transported by EAATs, leading to the generation of transporter currents [, ].
  • Relevance: L-Aspartate's role as an EAAT substrate, particularly for EAAT1, contrasts with DL-TBOA's function as a non-transportable EAAT blocker [, ]. These opposing actions highlight the distinct mechanisms by which these compounds influence EAAT activity.

Properties

CAS Number

205309-81-5

Product Name

(3s)-3-(Benzyloxy)-L-Aspartic Acid

IUPAC Name

(2S,3S)-2-amino-3-phenylmethoxybutanedioic acid

Molecular Formula

C11H13NO5

Molecular Weight

239.227

InChI

InChI=1S/C11H13NO5/c12-8(10(13)14)9(11(15)16)17-6-7-4-2-1-3-5-7/h1-5,8-9H,6,12H2,(H,13,14)(H,15,16)/t8-,9-/m0/s1

InChI Key

BYOBCYXURWDEDS-RKDXNWHRSA-N

SMILES

C1=CC=C(C=C1)COC(C(C(=O)O)N)C(=O)O

Solubility

Soluble in DMSO

Synonyms

DL-TBOA; DLTBOA; DL TBOA

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.